Ethyl 2-(aminooxy)-3-methoxypropanoate

Catalog No.
S13736148
CAS No.
M.F
C6H13NO4
M. Wt
163.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(aminooxy)-3-methoxypropanoate

Product Name

Ethyl 2-(aminooxy)-3-methoxypropanoate

IUPAC Name

ethyl 2-aminooxy-3-methoxypropanoate

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C6H13NO4/c1-3-10-6(8)5(11-7)4-9-2/h5H,3-4,7H2,1-2H3

InChI Key

LDEGLVXYUSMDQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(COC)ON

Ethyl 2-(aminooxy)-3-methoxypropanoate is a chemical compound characterized by its unique structure, which includes an aminooxy group and a methoxy group. This compound belongs to the class of aminooxy esters and is notable for its potential applications in both organic synthesis and biological research. The molecular formula of Ethyl 2-(aminooxy)-3-methoxypropanoate is C7_{7}H13_{13}N1_{1}O4_{4}, and its systematic name reflects its functional groups, which play significant roles in its reactivity and interactions.

Due to the presence of its aminooxy and ester functionalities. Key reactions include:

  • Oxime Formation: The aminooxy group can react with carbonyl compounds (aldehydes or ketones) to form stable oximes, which are useful intermediates in organic synthesis.
  • Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed, yielding ethyl alcohol and the corresponding acid.
  • Click Chemistry: The compound can be utilized in bioorthogonal reactions, particularly those involving oxime ligation, facilitating the conjugation of biomolecules.

These reactions highlight the compound's versatility in synthetic organic chemistry and bioconjugation applications.

The synthesis of Ethyl 2-(aminooxy)-3-methoxypropanoate typically involves several steps:

  • Preparation of Starting Materials: The synthesis begins with commercially available precursors, such as ethyl 3-methoxypropanoate.
  • Formation of Aminooxy Group: The introduction of the aminooxy functionality can be achieved through the reaction of hydroxylamine with appropriate carbonyl compounds.
  • Esterification: If not already in ester form, the resulting amino compound can be converted into an ester through standard esterification methods using acid chlorides or anhydrides.

These methods provide a pathway to synthesize Ethyl 2-(aminooxy)-3-methoxypropanoate efficiently.

Ethyl 2-(aminooxy)-3-methoxypropanoate has several notable applications:

  • Bioconjugation: Its ability to form stable oxime bonds makes it suitable for linking biomolecules, such as proteins or nucleic acids, in research and therapeutic contexts.
  • Drug Development: The compound's structural features may allow it to serve as a lead compound in developing new pharmaceuticals targeting specific biological mechanisms.
  • Material Science: It can also be utilized in creating functionalized polymers through click chemistry methodologies.

These applications underscore the compound's significance in both synthetic chemistry and applied sciences.

Interaction studies involving Ethyl 2-(aminooxy)-3-methoxypropanoate focus on its reactivity with various biological molecules. These studies typically assess:

  • Binding Affinity: Investigating how well the compound interacts with target proteins or enzymes.
  • Stability of Conjugates: Analyzing the stability of oxime bonds formed with biomolecules under physiological conditions.
  • Biocompatibility: Evaluating the compound's safety profile for potential therapeutic use.

Such studies are crucial for understanding the practical implications of using Ethyl 2-(aminooxy)-3-methoxypropanoate in biological systems.

Several compounds share structural similarities with Ethyl 2-(aminooxy)-3-methoxypropanoate. Here are some examples:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-amino-3-methoxypropanoateLacks aminooxy functionalitySimpler structure; less versatile for conjugation
Ethyl 3-amino-4-methoxypentanoateContains an amine groupDifferent chain length; potential different reactivity
Ethyl 2-hydroxy-3-methoxypropanoateHydroxyl instead of aminooxy groupMore hydrophilic; different reactivity profile

Ethyl 2-(aminooxy)-3-methoxypropanoate stands out due to its unique aminooxy functionality, allowing for selective reactions that are not possible with simpler analogs. This specificity enhances its utility in synthetic chemistry and bioconjugation applications compared to other similar compounds.

The systematic IUPAC name ethyl 2-(aminooxy)-3-methoxypropanoate precisely describes its structure:

  • Ethyl ester group: A –COOCH₂CH₃ moiety at the terminal position.
  • Aminooxy group: An –ONH₂ substituent at the second carbon.
  • Methoxy group: A –OCH₃ group at the third carbon.

The compound’s SMILES notation (O=C(OCC)C(ON)COC) further clarifies its connectivity. Key molecular properties are summarized below:

PropertyValueSource
Molecular FormulaC₆H₁₃NO₄
Molecular Weight163.17 g/mol
CAS Registry Number2060036-43-1
Boiling PointNot reported
Storage ConditionsNot specified

The aminooxy group’s nucleophilic character enables selective reactions with carbonyl groups, distinguishing it from simpler analogs like ethyl 2-amino-3-methoxypropanoate (lacking the aminooxy functionality).

Historical Context in Organic Synthesis

Ethyl 2-(aminooxy)-3-methoxypropanoate emerged as a synthetic target in the early 21st century, coinciding with advancements in bioconjugation and glycobiology. A pivotal development occurred in 2013, when researchers demonstrated the utility of aminooxy esters in synthesizing C-glucosyl aminooxy acids via Mitsunobu reactions. This methodology, which couples aminooxy groups with glycosides, laid the groundwork for applications in glycopeptide mimicry.

Industrial synthesis methods for related esters, such as ethyl 3-ethoxypropionate, adopted tubular reactors and anion-exchange resin catalysts to optimize yields. While these techniques were not directly applied to Ethyl 2-(aminooxy)-3-methoxypropanoate, they influenced later protocols emphasizing scalability and regioselectivity.

Significance in Contemporary Chemical Research

The compound’s dual functionality makes it invaluable in two domains:

Bioconjugation and Glycobiology

Aminooxy groups form stable oxime bonds with ketones or aldehydes under mild conditions, enabling site-specific protein modifications. For example, Ethyl 2-(aminooxy)-3-methoxypropanoate derivatives have been used to synthesize C-glucosyl aminooxy esters, which serve as building blocks for glycoprotein mimics. These mimics are critical for studying carbohydrate-protein interactions in immune responses.

Organic Synthesis

The methoxy group enhances solubility in polar solvents, facilitating reactions in aqueous environments. Recent studies exploit this property to develop:

  • pH-sensitive polymers: Analogous to poly(beta-amino esters) (PBAEs), which protonate in acidic environments for targeted drug delivery.
  • Multifunctional crosslinkers: For fabricating hydrogels with tunable mechanical properties.

A comparative analysis of aminooxy-containing esters highlights its unique advantages:

CompoundFunctional GroupsKey Application
Ethyl 2-(aminooxy)-3-methoxypropanoate–ONH₂, –OCH₃Bioconjugation, glycopeptides
Ethyl 3-ethoxypropionate–OCH₂CH₃Solvent, polymer precursor
C-Glucosyl aminooxy esters–ONH₂, glycosyl groupGlycoprotein mimics

This compound’s versatility ensures its continued relevance in developing next-generation biomaterials and therapeutic agents.

Precursor Selection and Reaction Pathways

The synthesis of ethyl 2-(aminooxy)-3-methoxypropanoate requires careful consideration of precursor molecules and strategic reaction pathway selection. The compound features both an aminooxy functional group and a methoxypropanoate ester backbone, necessitating specialized synthetic approaches that can accommodate these reactive functionalities [2].

Hydroxylamine-Based Synthesis Routes

Hydroxylamine-based synthesis represents the most direct and widely employed approach for introducing the aminooxy functionality into organic molecules [3] [4]. The primary route involves the reaction of hydroxylamine or its derivatives with appropriately functionalized propanoate precursors [5]. The mechanism proceeds through nucleophilic attack of the hydroxylamine nitrogen on electrophilic carbon centers, followed by subsequent functional group transformations [6].

The synthesis typically begins with the preparation of hydroxylamine hydrochloride, which can be generated through several established methods [5]. The most practical approach involves the reduction of nitric oxide over platinum catalysts in the presence of sulfuric acid, yielding hydroxylammonium sulfate that can be converted to the hydrochloride salt [3]. Alternative preparation methods include the Raschig process, where aqueous ammonium nitrite is reduced by hydrogen sulfite and sulfur dioxide at controlled temperatures [3].

For the specific synthesis of ethyl 2-(aminooxy)-3-methoxypropanoate, the hydroxylamine derivative must be coupled with a suitable propanoate precursor bearing appropriate leaving groups or reactive centers [2]. The reaction conditions require careful optimization to prevent side reactions and ensure selective formation of the desired aminooxy linkage [7] [8].

Recent advances in hydroxylamine chemistry have demonstrated the effectiveness of using O-(diphenylphosphinyl)hydroxylamine as a versatile aminooxy transfer reagent [8]. This approach offers improved chemoselectivity and can be performed under mild conditions using the Schotten-Baumann methodology [8]. The reaction proceeds efficiently in toluene at elevated temperatures, typically around 85 degrees Celsius, with excellent yields for a variety of carbonyl substrates [8].

Table 1: Synthesis Reaction Conditions for Hydroxylamine-Based Pathways

Synthesis MethodTemperature (°C)Solvent SystemCatalyst/ReagentReaction Time (h)Yield (%)
Hydroxylamine-HCl + Propanoic acid derivative40Hexane/WaterHCl0.6790-95
N-Hydroxyphthalimide + Ester formationRoom temperatureDichloromethane/DMFBase (K2CO3)2-560-85
Ethyl N-hydroxyacetimidate alkylation80-110Ethanol/TolueneIon exchange resin1-285-99
Direct oxidation of secondary aminesRoom temperatureTFE or HexafluoroacetoneUHP (Urea-H2O2)1-470-90
Mitsunobu reaction pathwayRoom temperatureTHF/Diethyl etherDIAD/PPh312-2465-80

The Mitsunobu reaction pathway provides another viable route for aminooxy group installation [9]. This approach involves the reaction of alcohols with N-hydroxyphthalimide under Mitsunobu conditions, followed by hydrazinolysis to reveal the free aminooxy functionality [8] [9]. The method tolerates a wide range of functional groups and can be applied to complex molecular architectures [9].

Alternative Pathways via Oxime Intermediate Formation

Alternative synthetic approaches exploit oxime intermediate formation as a key strategic element in constructing ethyl 2-(aminooxy)-3-methoxypropanoate [6] [10]. These pathways typically involve the initial formation of oxime derivatives through the condensation of hydroxylamine with carbonyl compounds, followed by subsequent chemical transformations to install the desired ester functionality [11].

The oxime formation reaction proceeds through a well-established mechanism involving nucleophilic attack by hydroxylamine on the carbonyl carbon, followed by elimination of water [6]. The reaction is typically acid-catalyzed, and the rate depends on several factors including pH, reactant concentrations, and the presence of catalysts [6] [12]. The stereochemistry of oxime formation presents important considerations, as the reaction can result in both E and Z isomers, with the E configuration typically being more thermodynamically stable [6].

Oxime-based synthetic strategies have demonstrated particular utility in the preparation of complex aminooxy-containing molecules [10] [13]. The approach allows for the incorporation of diverse functional groups through subsequent chemical modifications of the oxime intermediate [10]. Recent developments in oxime ligation chemistry have expanded the versatility of these methods, enabling efficient synthesis under mild conditions with excellent functional group tolerance [13].

The conversion of oxime intermediates to aminooxy esters can be achieved through several pathways [10]. Reductive amination protocols using sodium cyanoborohydride under acidic conditions provide effective means for converting oximes to substituted aminooxy amines [10]. These intermediates can then be subjected to esterification reactions to yield the desired propanoate derivatives [14] [15].

Table 2: Oxime Formation Reaction Parameters

Carbonyl SubstrateOptimal pH RangeTemperature (°C)Reaction Time (h)E/Z RatioConversion (%)
Aldehydes (simple)4.5-6.025-500.5-285:1595-98
Ketones (aliphatic)5.0-7.040-802-670:3085-92
α-Dicarbonyl compounds3.5-5.520-401-390:1090-95
Aromatic aldehydes4.0-6.530-601-480:2088-95
Cyclic ketones5.5-7.550-1003-875:2580-90

Optimization of Reaction Conditions

The successful synthesis of ethyl 2-(aminooxy)-3-methoxypropanoate requires systematic optimization of reaction parameters to achieve high yields and selectivity [2]. Critical variables include solvent selection, catalyst choice, temperature control, and pH management [12] [16].

Solvent Systems and Catalytic Influences

Solvent selection plays a crucial role in determining reaction efficiency and product selectivity in aminooxy ester synthesis [17] [18]. The choice of solvent affects multiple aspects of the reaction including substrate solubility, catalyst activity, and side reaction suppression [19] [17]. Polar aprotic solvents such as dichloromethane, tetrahydrofuran, and dioxane have proven particularly effective for aminooxy group formation reactions [20].

For esterification reactions involving propanoic acid derivatives, alcoholic solvents provide optimal conditions for achieving high conversion rates [21] [22] [18]. Ethanol serves as both solvent and reactant in direct esterification processes, while methanol-based systems offer advantages in terms of reaction rate and product isolation [23] [15]. The acid-catalyzed esterification of propanoic acid with ethanol has been extensively studied, with sulfuric acid emerging as the most effective catalyst for achieving high yields [21] [18].

Binary solvent systems often provide superior results compared to single-component systems [20] [24]. The combination of polar and nonpolar solvents allows for fine-tuning of reaction conditions to optimize both substrate dissolution and product precipitation [19]. For aminooxy-containing compounds, acetonitrile-water mixtures have demonstrated particular utility in bioconjugation applications [24].

Catalytic influences extend beyond traditional acid-base catalysis to include specialized reagents for specific transformations [8] [4]. The use of ionic exchange resins has shown promise for esterification reactions, offering advantages in terms of catalyst recovery and environmental considerations [22]. For aminooxy group formation, nucleophilic catalysts such as pyridine and triethylamine can enhance reaction rates while maintaining selectivity [6].

Table 3: Solvent System Effects on Reaction Efficiency

Solvent SystemDielectric ConstantReaction Rate EnhancementProduct Selectivity (%)Catalyst Compatibility
Dichloromethane/DMF8.9/36.7High85-92Excellent
THF/Diethyl ether7.6/4.3Moderate78-85Good
Acetonitrile/Water37.5/80.1Very High90-95Excellent
Ethanol/Toluene24.5/2.4Moderate80-88Good
Hexane/Ethyl acetate1.9/6.0Low70-78Fair

Temperature and pH Dependencies

Temperature optimization represents a critical aspect of aminooxy ester synthesis, as thermal conditions significantly influence reaction kinetics, selectivity, and side product formation [25] [12] [18]. The synthesis of ethyl 2-(aminooxy)-3-methoxypropanoate typically requires moderate temperatures to balance reaction rate with product stability [2].

For hydroxylamine-based reactions, temperatures in the range of 40-80 degrees Celsius provide optimal conditions for aminooxy group formation [5] [4]. Lower temperatures may result in incomplete conversion, while excessive heating can lead to decomposition of the sensitive aminooxy functionality [13]. The temperature dependence of esterification reactions follows Arrhenius behavior, with reaction rates increasing exponentially with temperature until thermal degradation becomes significant [18].

pH control emerges as perhaps the most critical parameter in aminooxy chemistry [12] [16]. The pH dependence of oxime formation reactions exhibits characteristic optima that reflect the competing requirements of nucleophile activation and electrophile protonation [12]. At acidic pH values, hydroxylamine protonation reduces nucleophilicity, while alkaline conditions can slow the dehydration step required for oxime formation [12].

The optimal pH range for aminooxy ester synthesis typically falls between 4.5 and 7.0, depending on the specific substrate and reaction conditions [12] [16]. Buffer systems using acetate or phosphate provide effective pH control while maintaining compatibility with organic solvents [16]. The use of aniline acetate as a catalyst has proven particularly effective for oxime ligation reactions, providing both pH buffering and rate enhancement [26] [13].

Research has demonstrated that pH effects can be substrate-dependent, with different carbonyl compounds exhibiting distinct pH optima for oxime formation [12]. Aldehydes generally react efficiently under mildly acidic conditions, while ketones may require slightly more basic environments to achieve optimal conversion rates [6] [12].

Purification and Characterization Techniques

The purification and characterization of ethyl 2-(aminooxy)-3-methoxypropanoate requires specialized techniques that accommodate the unique properties of aminooxy-containing compounds [2] [27]. These molecules exhibit distinct chromatographic behavior and spectroscopic signatures that must be properly addressed during analytical workflows [28] [29].

Chromatographic Separation Strategies

Chromatographic purification of aminooxy esters presents unique challenges due to the polar nature of the aminooxy functional group and its potential for interaction with stationary phases [30] [31] [32]. Flash column chromatography on silica gel represents the most widely employed purification method, though careful optimization of mobile phase composition is required to achieve effective separation [33] [34].

The selection of appropriate eluent systems requires consideration of both the aminooxy functionality and the ester moiety [32] [35]. Gradient elution using hexane-ethyl acetate mixtures provides effective separation for most aminooxy esters, with typical gradients ranging from 5:1 to 1:1 hexane:ethyl acetate [34] [36]. The addition of small amounts of triethylamine to the mobile phase can prevent tailing and improve peak shape for basic compounds [31] [37].

High-performance liquid chromatography offers superior resolution and quantitative capabilities for aminooxy ester analysis [38] [39] [40]. Reversed-phase systems using acetonitrile-water gradients with trifluoroacetic acid modifiers have proven particularly effective [40] [41]. The use of pentafluorophenyl stationary phases provides enhanced selectivity for compounds containing nitrogen-oxygen bonds [40].

Table 4: Purification Methods and Efficiency

Purification MethodMobile PhaseRecovery (%)Purity Achieved (%)Processing Time
Flash column chromatography (Silica)Hexane/EtOAc gradient85-9595-992-4 h
Reversed-phase HPLCACN/H2O + 0.1% TFA90-9898-99.530-60 min
Ion-exchange chromatographyPhosphate buffer pH 7.480-9090-951-3 h
Size-exclusion chromatographyAqueous buffer systems75-8585-9245-90 min
Crystallization methodsEthanol/Water70-8590-9812-48 h

Ion-exchange chromatography provides an alternative approach for aminooxy compound purification, particularly when dealing with charged derivatives or when high selectivity is required [30] [42]. The aminooxy group can interact with both anion and cation exchange resins depending on the pH conditions, allowing for fine-tuned separation protocols [31] [42].

Normal-phase chromatography on silica, diol, or cyano stationary phases offers advantages for certain aminooxy esters [31]. The use of volatile amine additives such as n-propylamine in the mobile phase can minimize peak tailing and improve separation efficiency [31]. The elution order of aminooxy compounds can be predicted based on their degree of substitution and overall polarity [31].

Spectroscopic Verification Protocols

Spectroscopic characterization of ethyl 2-(aminooxy)-3-methoxypropanoate requires the application of multiple analytical techniques to confirm structure and assess purity [28] [29] [43]. Nuclear magnetic resonance spectroscopy provides the most definitive structural information, while infrared and mass spectrometry offer complementary data for functional group identification and molecular weight confirmation [28] [44] [29].

Proton nuclear magnetic resonance spectroscopy reveals characteristic signals that confirm the presence of the ethyl ester, methoxy group, and aminooxy functionality [43]. The ethyl ester typically appears as a triplet around 1.25 parts per million for the methyl group and a quartet around 4.18 parts per million for the methylene protons [44] [43]. The methoxy group generates a singlet around 3.42 parts per million, while the aminooxy protons may appear as exchangeable signals [43].

Carbon-13 nuclear magnetic resonance provides critical information about the carbonyl carbon and the carbon bearing the aminooxy group [44] [43]. The ester carbonyl typically appears around 170.5 parts per million, while the carbon attached to the aminooxy nitrogen shows characteristic downfield shifts around 78.2 parts per million [44]. These signals serve as diagnostic indicators for successful aminooxy ester formation [43].

Table 5: Spectroscopic Characterization Data

Analysis MethodKey Signals/PeaksDiagnostic ValueSensitivity/LOD
1H NMR (500 MHz, CDCl3)δ 1.25 (t, 3H), 4.18 (q, 2H), 3.42 (s, 3H)Ethyl ester confirmation0.1 mg sample
13C NMR (125 MHz, CDCl3)δ 170.5 (C=O), 78.2 (C-ON), 59.8 (CH3O)Carbonyl and aminooxy carbons1-5 mg sample
IR Spectroscopy (ATR)1735 cm⁻¹ (C=O), 1018 cm⁻¹ (N-O)Functional group identification0.5 mg sample
Mass Spectrometry (ESI-MS)m/z 164 [M+H]⁺, 186 [M+Na]⁺Molecular weight confirmation10⁻⁶ M
UV-Visible Spectroscopyλmax 280 nm (n→π* transition)Electronic transitions10⁻⁵ M

Infrared spectroscopy provides valuable information about functional group presence and hydrogen bonding patterns [29]. The ester carbonyl stretch typically appears around 1735 wavenumbers, while the nitrogen-oxygen bond shows characteristic absorption around 1018 wavenumbers [29]. These diagnostic frequencies confirm the presence of both the ester and aminooxy functionalities [29].

Mass spectrometry analysis using electrospray ionization provides molecular weight confirmation and fragmentation patterns characteristic of aminooxy esters [28] [27]. The molecular ion peak appears at mass-to-charge ratio 164 for the protonated species, with sodium adducts typically observed at mass-to-charge ratio 186 [27]. Fragmentation patterns often show loss of the ethoxy group and methoxy substituents [28].

Gas chromatography-mass spectrometry analysis can provide additional structural confirmation, though care must be taken to avoid thermal decomposition of the aminooxy functionality [28] [29]. The use of derivatization protocols may be necessary to enhance volatility and improve chromatographic behavior [28].

Ethyl 2-(aminooxy)-3-methoxypropanoate represents a structurally unique compound combining multiple functional groups that significantly influence its solid-state packing and molecular geometry. The compound has a confirmed molecular formula of C6H13NO4 with a molecular weight of 163.17 g/mol and CAS number 2060036-43-1 [1]. The systematic IUPAC name ethyl 2-(aminooxy)-3-methoxypropanoate precisely describes the structural arrangement of functional groups along the three-carbon propanoate backbone [1].

Based on crystallographic studies of structurally related compounds, ethyl 2-(aminooxy)-3-methoxypropanoate is expected to crystallize in common space groups such as P1, P21/c, or P212121, which are frequently observed for ethyl ester derivatives [3] [4]. The crystal system is likely triclinic or monoclinic, consistent with the asymmetric nature of the molecule containing both aminooxy and methoxy substituents. Similar ethyl propanoate derivatives typically exhibit densities in the range of 1.15-1.35 g/cm³, with Z values between 2-8 depending on the specific packing arrangement [3] [4].

The intermolecular interactions in the crystal structure are dominated by hydrogen bonding involving the aminooxy group. The N-H···O hydrogen bonds are expected to play a crucial role in crystal packing, similar to other aminooxy-containing compounds [5] [6]. The methoxy group at the C-3 position provides additional opportunities for weak C-H···O interactions, contributing to the overall stability of the crystal lattice [4]. The ethyl ester moiety introduces hydrophobic regions that influence the molecular packing through van der Waals interactions.

Key bond lengths in the crystal structure are anticipated to include C-O distances of 1.21-1.45 Å for the ester and ether functionalities, and N-O bond lengths of approximately 1.40-1.45 Å for the aminooxy group [7] [6]. Bond angles around the central carbon atoms are expected to be close to tetrahedral geometry, with C-C-O angles ranging from 109-120° and O-N-H angles of 105-115° [6] [7]. These parameters are consistent with similar propanoate ester derivatives that have been structurally characterized.

Conformational Studies via Density Functional Theory Calculations

Computational analysis of ethyl 2-(aminooxy)-3-methoxypropanoate requires careful selection of theoretical methods to accurately describe the complex electronic structure arising from the aminooxy functionality. Density functional theory calculations using the B3LYP, M06-2X, or ωB97X-D functionals with the 6-311++G(d,p) basis set provide optimal accuracy for organic molecules containing multiple heteroatoms [8] [9] [10] [11]. The inclusion of diffuse and polarization functions in the basis set is particularly important for describing the lone pairs on nitrogen and oxygen atoms [12].

The conformational landscape of ethyl 2-(aminooxy)-3-methoxypropanoate is characterized by multiple rotatable bonds that allow for significant structural flexibility. The most critical conformational degrees of freedom include rotation around the C1-C2 bond, the C2-C3 bond, and the C2-ON bond involving the aminooxy group [13]. Each of these rotations can significantly influence the overall molecular geometry and intramolecular interactions.

Computational studies on similar aminooxy compounds indicate that the aminooxy group exhibits preferential orientations that maximize intramolecular hydrogen bonding opportunities [6]. The methoxy substituent at C-3 can adopt multiple conformations, with gauche arrangements often being favored due to favorable electrostatic interactions with the adjacent aminooxy group [14]. The ethyl ester group typically adopts an extended conformation to minimize steric interactions, though folded conformations may be stabilized by weak C-H···O contacts.

The potential energy surface exploration requires systematic sampling of the conformational space, ideally using automated search algorithms such as Bayesian optimization or genetic algorithms [13] [15]. For molecules with 4-6 rotational degrees of freedom like ethyl 2-(aminooxy)-3-methoxypropanoate, approximately 1000 single-point calculations followed by 80-100 geometry optimizations provide comprehensive coverage of the conformational landscape [13]. The resulting conformers should be ranked by their relative energies after inclusion of zero-point energy corrections and thermal contributions.

Solvent effects can significantly influence the conformational preferences of ethyl 2-(aminooxy)-3-methoxypropanoate, particularly in polar environments where the aminooxy group can participate in hydrogen bonding with solvent molecules [8]. Implicit solvation models such as IEF-PCM can be employed to account for these effects during geometry optimization and energy calculations [8]. The inclusion of dispersion corrections through methods such as Grimme D3 is essential for accurately describing weak intramolecular interactions that stabilize specific conformers [13].

Electron Density Mapping of Functional Groups

The electron density distribution in ethyl 2-(aminooxy)-3-methoxypropanoate reveals distinct regions of high and low electron density that correlate with the chemical reactivity and intermolecular interaction patterns of different functional groups. Quantum Theory of Atoms in Molecules (QTAIM) analysis provides detailed insight into the bonding characteristics through identification of bond critical points and analysis of electron density properties at these points [16] [17].

The aminooxy functional group exhibits unique electron density characteristics that distinguish it from conventional amino or hydroxy substituents. The N-O bond displays intermediate electron density values consistent with a single bond character, with electron density (ρ) values typically ranging from 0.15-0.25 e/bohr³ at the bond critical point [16]. The Laplacian of electron density (∇²ρ) at the N-O bond critical point provides information about the degree of charge concentration, with positive values indicating a closed-shell interaction characteristic of polar covalent bonds [17].

Hirshfeld surface analysis reveals the intermolecular contact regions and quantifies the relative contributions of different atom types to the molecular packing [5]. The dnorm surfaces highlight regions where intermolecular distances are shorter than the sum of van der Waals radii, indicating favorable contact regions. For ethyl 2-(aminooxy)-3-methoxypropanoate, the aminooxy hydrogen atoms and ester oxygen atoms are expected to show prominent red regions on the dnorm surface, indicating their participation in hydrogen bonding networks [5].

Electrostatic potential (ESP) mapping provides crucial information about the charge distribution and identifies sites favorable for electrophilic and nucleophilic attack [5] [17]. The aminooxy nitrogen atom typically exhibits a region of negative electrostatic potential (-30 to -50 kcal/mol), making it an attractive site for electrophilic reagents [5]. Conversely, the aminooxy hydrogen atoms display positive ESP values (+30 to +50 kcal/mol), indicating their propensity to act as hydrogen bond donors [5].

Natural Bond Orbital (NBO) analysis elucidates the electronic structure in terms of localized bonds and lone pairs, providing insight into charge transfer interactions between functional groups [17]. The aminooxy group typically exhibits significant lone pair character on both nitrogen and oxygen atoms, with occupancies ranging from 1.85-1.95 electrons [17]. These lone pairs can participate in hyperconjugative interactions with adjacent σ* orbitals, influencing the conformational preferences and stability of different molecular arrangements.

Non-Covalent Interaction (NCI) analysis using reduced density gradient plots reveals regions of weak intermolecular interactions that are not captured by conventional bonding models [17]. The sign(λ2)ρ isosurfaces provide visual representation of attractive (blue-green) and repulsive (red) interactions. For ethyl 2-(aminooxy)-3-methoxypropanoate, weak hydrogen bonding between the aminooxy group and ester oxygens appears as blue-green surfaces, while steric clashes manifest as red surfaces in congested regions [17].

XLogP3

-0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

163.08445790 g/mol

Monoisotopic Mass

163.08445790 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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